Tetrahydroxyaminopterin

Beschreibung

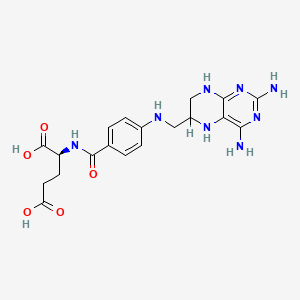

Structure

3D Structure

Eigenschaften

CAS-Nummer |

14231-41-5 |

|---|---|

Molekularformel |

C19H24N8O5 |

Molekulargewicht |

444.4 g/mol |

IUPAC-Name |

(2S)-2-[[4-[(2,4-diamino-5,6,7,8-tetrahydropteridin-6-yl)methylamino]benzoyl]amino]pentanedioic acid |

InChI |

InChI=1S/C19H24N8O5/c20-15-14-16(27-19(21)26-15)23-8-11(24-14)7-22-10-3-1-9(2-4-10)17(30)25-12(18(31)32)5-6-13(28)29/h1-4,11-12,22,24H,5-8H2,(H,25,30)(H,28,29)(H,31,32)(H5,20,21,23,26,27)/t11?,12-/m0/s1 |

InChI-Schlüssel |

IQOVRBYGMACLKN-KIYNQFGBSA-N |

SMILES |

C1C(NC2=C(N=C(N=C2N1)N)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |

Isomerische SMILES |

C1C(NC2=C(N=C(N=C2N1)N)N)CNC3=CC=C(C=C3)C(=O)N[C@@H](CCC(=O)O)C(=O)O |

Kanonische SMILES |

C1C(NC2=C(N=C(N=C2N1)N)N)CNC3=CC=C(C=C3)C(=O)NC(CCC(=O)O)C(=O)O |

Aussehen |

Solid powder |

Reinheit |

>98% (or refer to the Certificate of Analysis) |

Haltbarkeit |

>3 years if stored properly |

Löslichkeit |

Soluble in DMSO |

Lagerung |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyme |

Tetrahydroxyaminopterin; NSC 524120; NSC-524120; NSC524120; |

Herkunft des Produkts |

United States |

Molecular and Structural Characterization of Tetrahydroxyaminopterin

Conformational Dynamics and Energy Landscape Profiling:

Computational Structural Modeling and Simulation:

A search for computational studies, including density functional theory (DFT) calculations, molecular dynamics simulations, or other modeling approaches focused on Tetrahydroaminopterin, yielded no results. Such studies are essential for understanding the molecule's theoretical structure, electronic properties, and behavior in a simulated environment. solteszlab.comnih.gov

Biochemical Mechanisms and Enzymatic Interactions of Tetrahydroxyaminopterin

Dihydrofolate Reductase (DHFR) Inhibition by Tetrahydroxyaminopterin

Dihydrofolate reductase (DHFR) is an essential enzyme that catalyzes the reduction of 7,8-dihydrofolate (DHF) to 5,6,7,8-tetrahydrofolate (THF) using NADPH as a cofactor. ebi.ac.uknih.gov THF and its derivatives are crucial one-carbon unit carriers, indispensable for the synthesis of purines, thymidylate, and certain amino acids. researchgate.netfrontiersin.org By inhibiting DHFR, this compound disrupts the supply of these essential building blocks, thereby impeding DNA replication and cell proliferation. frontiersin.org

Enzyme Kinetics and Binding Affinity Studies of this compound to DHFR

Specific enzyme kinetic parameters such as the inhibition constant (Ki) and the half-maximal inhibitory concentration (IC50) for this compound are not extensively documented in readily available literature. However, based on its structural similarity to other potent 2,4-diaminopteridine-based antifolates, it is expected to be a potent, competitive inhibitor of DHFR. nih.govacs.org These inhibitors typically exhibit high affinity for the enzyme's active site, binding more tightly than the natural substrate, dihydrofolate. sci-hub.se For context, the binding affinities and inhibitory concentrations of well-characterized DHFR inhibitors are presented below.

Interactive Data Table: Comparative Inhibition of Dihydrofolate Reductase

| Compound | Target Organism/Enzyme | Inhibition Constant (Ki) | IC50 | Citation(s) |

|---|---|---|---|---|

| Methotrexate (B535133) | Human DHFR | 0.01–0.2 nM | ~0.12 µM | sci-hub.secolab.ws |

| Methotrexate | Drosophila melanogaster DHFR | Kd = 0.9 nM | - | biosynth.com |

| Trimethoprim (B1683648) | E. coli DHFR | Kd = 6 pM | - | acs.org |

| Trimethoprim | Drosophila melanogaster DHFR | 5.4 µM | - | biosynth.com |

| Pyrimethamine (B1678524) | Human DHFR | - | ~52 µM | colab.ws |

This table presents data for established DHFR inhibitors to provide a comparative context for the expected activity of this compound.

Mechanistic Elucidation of DHFR-Tetrahydroxyaminopterin Complex Formation

The formation of the DHFR-Tetrahydroxyaminopterin complex is understood by analogy with other pteridine (B1203161) inhibitors like methotrexate. The process is a multi-step mechanism involving conformational changes in the enzyme. researchgate.net

The DHFR active site is a cleft that can exist in different conformations, primarily "closed" and "occluded". dntb.gov.uauniprot.org The catalytic cycle begins with the binding of the cofactor NADPH to the enzyme, which favors a "closed" conformation. uniprot.org This conformation has a high affinity for the substrate, dihydrofolate, or in this case, the inhibitor this compound. uniprot.org

Binding of this compound is anchored by several key interactions:

Pteridine Ring: The 2,4-diaminopteridine (B74722) ring of the inhibitor is a crucial pharmacophore. It mimics the pteridine ring of the natural substrate and forms strong hydrogen bonds with a highly conserved acidic residue in the active site (e.g., Glutamate-30 in human DHFR). ebi.ac.ukmdpi.com This interaction is fundamental to the high-affinity binding of this class of inhibitors.

Glutamate (B1630785) Moiety: The L-glutamic acid tail of this compound extends out of the active site, interacting with residues near the enzyme surface. This portion of the molecule is critical for its biological activity and can be a site for polyglutamation within the cell, which traps the inhibitor intracellularly and can enhance its inhibitory effect. dntb.gov.ua

Cofactor Interaction: The inhibitor binds to the enzyme-NADPH complex. The nicotinamide (B372718) ring of NADPH is positioned adjacent to the pteridine ring of the inhibitor, mimicking the ternary complex formed with the natural substrate just before hydride transfer. researchgate.net

The binding of potent inhibitors like this compound is often very slow and tight, effectively sequestering the enzyme in an inactive state and preventing the release of products, which is the rate-limiting step of the catalytic cycle. dntb.gov.uaacs.org

Comparative Biochemical Analysis with Established DHFR Inhibitors

This compound belongs to the "classical" antifolate family, which includes methotrexate and aminopterin (B17811). These inhibitors are characterized by a p-aminobenzoyl glutamate side chain attached to a pteridine ring, making them close structural analogues of folic acid. This contrasts with "non-classical" inhibitors like trimethoprim and pyrimethamine, which lack the glutamate moiety and often exhibit greater selectivity for microbial DHFR over the human enzyme. sci-hub.senih.gov

Potency: Methotrexate is an extremely potent, unselective inhibitor of both mammalian and microbial DHFR, with Ki values in the low nanomolar to picomolar range. acs.orgsci-hub.se This high potency is a result of its very tight binding to the active site. Other inhibitors like trimethoprim and pyrimethamine are significantly less potent against human DHFR but are highly effective against bacterial and protozoal DHFR, respectively, making them useful as antimicrobial agents. sci-hub.secolab.ws this compound, as a classical antifolate, is expected to be a potent but relatively non-selective inhibitor, similar to methotrexate.

Structural Differences: The primary difference between this compound and its close analogue, aminopterin, is the saturation of the pteridine ring. In this compound, the 5,6,7,8 positions are hydrogenated, making it a tetrahydro- derivative. This structural modification directly impacts its conformation and interaction with the active site residues. Compared to methotrexate, this compound lacks the N10-methyl group.

Modulation of Folate-Dependent Metabolic Pathways by this compound

The inhibition of DHFR by this compound has profound consequences for cellular metabolism, primarily by depleting the pool of tetrahydrofolate (THF) cofactors. THF is essential for accepting, activating, and transferring one-carbon units in a variety of biosynthetic reactions. frontiersin.orgnih.gov

Impact on Purine (B94841) and Pyrimidine (B1678525) Biosynthesis Pathways

The de novo synthesis of both purine and pyrimidine nucleotides is critically dependent on THF-mediated one-carbon transfers.

Pyrimidine Synthesis: The synthesis of thymidylate (dTMP), a necessary precursor for DNA, is a key pathway affected. The enzyme thymidylate synthase (TS) catalyzes the methylation of deoxyuridine monophosphate (dUMP) to produce dTMP. This reaction requires N⁵,N¹⁰-methylenetetrahydrofolate as the one-carbon donor. By blocking the regeneration of THF from DHF, this compound starves thymidylate synthase of its essential cofactor, leading to a halt in dTMP production. frontiersin.org This phenomenon is often referred to as "thymineless death" in proliferating cells.

Purine Synthesis: The de novo purine biosynthesis pathway, which builds the purine ring from simpler precursors, requires two separate one-carbon donation steps. The enzyme glycinamide (B1583983) ribonucleotide (GAR) formyltransferase and the enzyme aminoimidazole carboxamide ribonucleotide (AICAR) formyltransferase both utilize N¹⁰-formyltetrahydrofolate to introduce carbons into the nascent purine ring. Inhibition of DHFR by this compound depletes the N¹⁰-formyl-THF pool, thereby blocking purine synthesis and, consequently, the production of adenine (B156593) and guanine (B1146940) nucleotides required for both DNA and RNA synthesis.

Interference with One-Carbon Metabolism Cycles

Beyond nucleotide synthesis, the disruption of the folate cycle by this compound interferes with the broader network of one-carbon metabolism. This network is a series of interlinked pathways that manage the flow of one-carbon units for various essential cellular functions. nih.gov

Amino Acid Homeostasis: The folate cycle is directly linked to the metabolism of several amino acids. The synthesis of methionine from homocysteine is catalyzed by methionine synthase, a reaction that requires N⁵-methyltetrahydrofolate. The interconversion of serine and glycine, catalyzed by serine hydroxymethyltransferase (SHMT), is a major source of one-carbon units for the folate pool. frontiersin.org By sequestering the cellular folate pool as DHF, DHFR inhibition by this compound indirectly disrupts these crucial amino acid conversions, affecting protein synthesis and cellular redox balance.

Synthetic Chemistry and Derivative Design for Tetrahydroxyaminopterin

Advanced Synthetic Strategies for Tetrahydroxyaminopterin

The synthesis of complex pteridine (B1203161) structures like this compound relies on established and innovative chemical methodologies. The construction of the core tetrahydropterin (B86495) ring system and the introduction of specific substituents are key challenges that chemists address through various strategic approaches.

Novel Chemical Synthesis Routes and Methodologies

The synthesis of the pterin (B48896) core of this compound can be approached through several established condensation reactions. Traditional methods for creating 6-substituted pterin derivatives, which are precursors to the tetrahydro- form, include the Gabriel–Isay and Polovonoski–Boon syntheses. mdpi.com These methods typically involve the condensation of a pyrimidine (B1678525) precursor with an appropriate aliphatic molecule under acidic conditions. mdpi.com

More contemporary strategies offer greater flexibility and control. One such approach involves the synthesis of a 6-chloropterin derivative, which can then be further modified through cross-coupling reactions to introduce the desired side chain. mdpi.com Another versatile method is the Taylor pteridine synthesis, which utilizes a pre-functionalized pyrazine (B50134) ring for the subsequent construction of the pterin system, allowing for the synthesis of polyglutamate derivatives of antifolates. mdpi.com

A general synthetic pathway to the core structure of this compound, N-(4-(((2,4-diamino-1,5,6,7-tetrahydro-6-pteridinyl)methyl)amino)benzoyl)-L-glutamic acid, would logically proceed via the condensation of a 2,4-diamino-5,6-dihydropyrimidine with a suitable three-carbon unit to form the tetrahydropyrazine (B3061110) ring, followed by coupling to the N-substituted p-aminobenzoyl-L-glutamate side chain. For analogous compounds like methotrexate (B535133), a common strategy involves alkylating a derivative of N-(4-(methylamino)benzoyl)glutamate with a 2,4-diamino-6-halomethylpteridine. googleapis.com

A plausible synthetic outline for this compound is depicted below:

| Step | Description | Key Reagents |

| 1 | Pyrimidine Ring Formation | Guanidine, Diethyl malonate derivatives |

| 2 | Pyrazine Ring Annulation | α-Dicarbonyl compound |

| 3 | Side Chain Precursor Synthesis | p-Aminobenzoic acid, L-Glutamic acid |

| 4 | Coupling Reaction | Halogenated pteridine, Side chain amine |

| 5 | Reduction of Pterin Ring | Catalytic hydrogenation (e.g., H₂, PtO₂) |

Stereoselective and Enantioselective Synthesis Approaches

The biological activity of tetrahydropterin derivatives is highly dependent on the stereochemistry at the C6 position. google.com For instance, the natural cofactor tetrahydrobiopterin (B1682763) is the (6R)-isomer, which is crucial for its role in neurotransmitter biosynthesis and nitric oxide formation. google.com Therefore, developing stereoselective synthetic methods is paramount.

A key strategy for achieving high enantiomeric purity is through stereoselective hydrogenation of a pterin precursor. google.com This can be accomplished using chiral catalysts or by leveraging chiral auxiliaries. Patents describe methods for the C6-stereospecific synthesis of 6-monosubstituted tetrahydropteridines, achieving chiral purities greater than 97%. google.com One such method involves the catalytic hydrogenation of a biopterin (B10759762) intermediate under basic conditions and high pressure in the presence of a platinum catalyst to stereoselectively yield the (6R)-isomer. google.com

Enzymatic cascade reactions also present a powerful tool for stereoselective synthesis. Alcohol dehydrogenases, for example, can be used for the stereospecific reduction of keto groups in precursor molecules, thereby establishing the desired chirality early in the synthetic sequence. uni-duesseldorf.de For this compound, which possesses a chiral center in its L-glutamic acid moiety, maintaining this stereochemistry while introducing the C6 chirality on the pterin ring is a significant synthetic challenge, often addressed by using pre-chiral starting materials like L-glutamic acid. nih.gov

Rational Design and Synthesis of this compound Derivatives

The modification of the this compound structure is guided by the goal of enhancing its biochemical profile, such as improving its binding affinity for DHFR, increasing its selectivity, or overcoming drug resistance mechanisms.

Structure-Activity Relationship (SAR) Analysis of this compound Analogs

The structure-activity relationship (SAR) for antifolates like aminopterin (B17811) and methotrexate is well-documented. Modifications at several key positions on the molecule can dramatically influence its interaction with DHFR and its transport into cells.

Pterin Ring: The 2,4-diaminopteridine (B74722) core is essential for high-affinity binding to DHFR.

N10-Position: Alkylation at the N10-position, as seen in methotrexate, can affect transport and enzymatic activity. Studies on 10-deaza-aminopterin analogs have shown that small alkyl groups at this position can lead to markedly superior antitumor efficacy compared to methotrexate in certain models. nih.gov

Glutamate (B1630785) Side Chain: The glutamate moiety is crucial for intracellular retention via polyglutamylation by the enzyme folylpolyglutamate synthetase (FPGS). Analogs with modified or replaced glutamate chains have been synthesized to study their effects on transport and polyglutamylation, which are critical determinants of selective antitumor activity. acs.orgacs.org

The following table summarizes key SAR insights from related antifolate compounds, which are applicable to the design of this compound derivatives.

| Molecular Position | Modification | Impact on Activity | Reference |

| Pterin Ring | Replacement with Pyrido[2,3-d]pyrimidine (5-deaza) | Retains significant anticancer activity, alters transport properties. | nih.gov |

| N10-Position | Replacement of Nitrogen with Carbon (10-deaza) | Increased therapeutic selectivity. | acs.org |

| N10-Position | Alkylation (e.g., methyl, ethyl) on 10-deaza analog | Enhanced antitumor efficacy in preclinical models. | nih.gov |

| Benzene Ring | Replacement with heterocyclic rings | Can modulate inhibitory activity against various kinases. | mdpi.com |

| Glutamate Chain | Elongation or replacement with other amino acids | Affects affinity for FPGS and cellular retention. | acs.org |

Computational Design of this compound Variants with Modified Biochemical Profiles

Computational chemistry offers powerful tools for the rational design of novel enzyme inhibitors. acs.org Techniques such as structure-based pharmacophore modeling, virtual screening, and molecular dynamics (MD) simulations can be employed to design this compound variants with improved properties.

For instance, in a study focused on overcoming methotrexate resistance due to mutations in human DHFR, researchers used pharmacophore modeling and virtual screening to identify novel methotrexate analogs. mdpi.com The identified compounds were then subjected to molecular docking and MD simulations to predict their binding affinity and stability within the active site of both wild-type and mutant DHFR. mdpi.com This in silico approach successfully identified an analog with a strong affinity for both forms of the enzyme, demonstrating the potential of computational methods to design inhibitors that can circumvent drug resistance. mdpi.com

Similar computational strategies could be applied to this compound. By modeling its interaction with DHFR, researchers can identify key binding interactions and design modifications to enhance these interactions. Virtual screening of compound libraries against the this compound-DHFR complex structure could rapidly identify novel scaffolds or substituents that improve binding affinity or selectivity over other enzymes. mdpi.com

Prodrug Development and Precursor Design Strategies for this compound

Prodrug strategies are employed to overcome limitations of a parent drug, such as poor solubility, low permeability, lack of target specificity, or rapid metabolism. psu.edunih.gov For this compound, prodrug design could enhance its therapeutic potential.

A common approach to improve the aqueous solubility of drugs with carboxyl groups, such as the glutamate moiety of this compound, is to create phosphate (B84403) esters. These esters are highly water-soluble and are rapidly converted back to the active drug in the body by endogenous phosphatases. psu.edu Conversely, to improve lipophilicity and enhance passage through biological membranes like the blood-brain barrier, polar groups can be masked by forming ester prodrugs. psu.edu

Targeted delivery is another key application of prodrug design. One strategy is antibody-drug conjugates (ADCs), where the drug is linked to a monoclonal antibody that specifically targets an antigen on cancer cells. psu.edu Upon binding and internalization, the linker is cleaved, releasing the active drug directly at the tumor site. Another approach uses folate receptor-mediated targeting. Since many cancer cells overexpress the folate receptor, conjugating this compound to a targeting ligand like folic acid could enhance its specific delivery to tumor cells. acs.org

Enzyme-activated prodrug therapy represents a more sophisticated strategy. This involves designing a non-toxic prodrug that is converted into a potent cytotoxic agent by an enzyme that is either specifically delivered to the tumor (Antibody-Directed Enzyme Prodrug Therapy, ADEPT) or expressed in tumor cells via gene therapy (Gene-Directed Enzyme Prodrug Therapy, GDEPT). aacrjournals.org For an antifolate like this compound, a prodrug could be designed that is activated by a tumor-specific peptidase or reductase. aacrjournals.org

Based on a comprehensive search of available scientific literature, it is not possible to generate the requested article on "this compound" with the specified level of detail and adherence to the provided outline.

The compound, also known as l-glutamic acid, N-(4-(((2,4-diamino-1,5,6,7-tetrahydro-6-pteridinyl)methyl)amino)benzoyl)- or NSC 524120, is identified as a pteridine derivative related to folic acid that functions as a dihydrofolate reductase (DHFR) inhibitor. ontosight.aiebiohippo.com This mechanism suggests potential for use as a cytotoxic agent in cancer chemotherapy by interfering with DNA and RNA synthesis. ontosight.ai

However, beyond this general characterization, there is a significant lack of specific, in-depth research findings in the public domain corresponding to the detailed sections of the requested outline. Searches for molecular and cellular biological investigations into this compound's action yielded no specific results for the following required topics:

Molecular and Cellular Biological Investigations of Tetrahydroxyaminopterin Action

Mechanisms of Cellular Resistance to Tetrahydroxyaminopterin at the Molecular Level:No literature was found describing acquired or intrinsic resistance mechanisms, such as drug efflux, target mutation, or pathway alterations, in the context of this compound.

Due to the absence of this specific research data, creating a thorough, informative, and scientifically accurate article that strictly adheres to the requested structure, including detailed findings and data tables, is not feasible at this time.

Preclinical Research Paradigms and Experimental Models for Tetrahydroxyaminopterin

In Vitro Cellular Model Systems for Tetrahydroxyaminopterin Studies

In vitro models are fundamental for initial, high-throughput screening and for detailed mechanistic studies of a compound's effects at the cellular level.

Two-Dimensional (2D) Monolayer Cell Culture Systems

Two-dimensional (2D) cell cultures, where cells are grown as a monolayer on a flat plastic surface, represent a foundational tool in biomedical research. nih.govpromocell.com These systems are advantageous due to their simplicity, low cost, and the high reproducibility of assays. researchgate.net For pterin (B48896) compounds, 2D cultures are routinely used to assess fundamental cellular processes. For instance, studies on related compounds have utilized various cell lines to investigate effects on cell viability, proliferation, and signaling pathways. researchgate.net While providing unlimited access to nutrients and oxygen, this model does not fully replicate the complex microenvironment of a living tissue, a factor that can influence cellular responses to therapeutic agents. nih.govpromocell.com

Three-Dimensional (3D) Spheroid and Organoid Models

To better mimic the in vivo environment, three-dimensional (3D) cell culture models like spheroids and organoids have become increasingly important. nih.govfrontiersin.orgmdpi.com Spheroids are simple, spherical aggregates of cells, while organoids are more complex, self-organizing structures derived from stem cells that can replicate the architecture and function of an organ in miniature. nih.govmdpi.comresearchgate.net These models are more physiologically relevant than 2D cultures as they recreate cell-cell and cell-extracellular matrix interactions, as well as nutrient and oxygen gradients found in tissues. promocell.comfrontiersin.org For compounds like pterins, 3D models are invaluable for studying drug penetration and efficacy in a context that more closely resembles a tumor or organ. frontiersin.org For example, organoids derived from patient tumors (patient-derived organoids or PDOs) can be used for personalized drug screening. mdpi.com

Co-culture Systems for Microenvironment Mimicry

The tissue microenvironment is a complex ecosystem of various cell types that influence each other's behavior. nih.govnih.gov Co-culture systems, which involve growing two or more different cell types together, are designed to model these intricate interactions. nih.govumn.edu For example, cancer cells can be co-cultured with fibroblasts or immune cells to study how the tumor microenvironment affects cancer progression and response to treatment. nih.gov In the context of pterin research, co-culture models are essential for understanding how a compound might modulate the interplay between different cells, such as the communication between endothelial cells and other cell types in the vasculature. nih.gov Microfluidic devices have emerged as a sophisticated platform for high-throughput co-culture experiments, allowing for precise control over cell ratios and local signaling. umn.edursc.org

In Vivo Animal Models for Investigating this compound Biology

In vivo animal models are indispensable for evaluating the systemic effects of a compound, including its metabolism, efficacy, and impact on the whole organism. nih.govmdpi.com

Selection and Characterization of Relevant Preclinical Animal Models

The selection of an appropriate animal model is critical for the translatability of preclinical findings. nih.govmdpi.com Rodents, particularly mice and rats, are commonly used due to their genetic and physiological similarities to humans, as well as their established use in biomedical research. mdpi.com For studying pterin metabolism and its effects, genetically engineered mouse models have been particularly insightful. A key example is the hph-1 mouse, which has a deficiency in GTP cyclohydrolase I, the rate-limiting enzyme in the biosynthesis of Tetrahydrobiopterin (B1682763) (BH4). jci.orgahajournals.org This model allows researchers to investigate the consequences of reduced pterin levels and to test the effects of supplementation with compounds like BH4. jci.orgahajournals.org Characterization of such models involves detailed analysis of their biochemical and molecular phenotype to understand the baseline conditions before therapeutic intervention. researchgate.netoup.com

Systemic Biological Responses in Animal Models

Interactive Data Table: Preclinical Models for Pterin Research

| Model Type | Specific Model | Key Characteristics | Typical Application in Pterin Research | References |

| In Vitro | 2D Monolayer Culture | Simple, low-cost, high-throughput. | Initial screening of compound effects on cell viability and proliferation. | nih.gov, promocell.com, researchgate.net |

| In Vitro | 3D Spheroids | Spherical cell aggregates, mimic micro-tumor environment. | Studying drug penetration and efficacy in a 3D structure. | nih.gov, frontiersin.org, mdpi.com |

| In Vitro | 3D Organoids | Self-organizing, organ-like structures from stem cells. | Personalized medicine, studying tissue development and disease. | researchgate.net, nih.gov, mdpi.com |

| In Vitro | Co-culture Systems | Two or more cell types grown together. | Investigating cell-cell interactions and microenvironment effects. | nih.gov, umn.edu, nih.gov |

| In Vivo | hph-1 Mouse | Genetically deficient in GTP cyclohydrolase I, reduced BH4 synthesis. | Studying the effects of pterin deficiency and supplementation on metabolism and cardiovascular function. | jci.org, ahajournals.org |

| In Vivo | Pressure-Overload Model | Surgical model to induce cardiac hypertrophy and failure. | Evaluating the cardioprotective effects of pterin compounds. | nih.gov |

Pharmacodynamic Biomarker Identification in Preclinical Studies

In preclinical research, the identification and validation of pharmacodynamic (PD) biomarkers are crucial for demonstrating target engagement and understanding the biological activity of a therapeutic candidate. For Tetrahydrobiopterin (BH4), a critical enzyme cofactor, PD biomarker strategies primarily focus on direct measurement of the compound and its key metabolites, which reflect its synthesis, utilization, and redox status within the body. oup.comnih.gov

The primary pharmacodynamic biomarkers for preclinical studies of Tetrahydrobiopterin are the concentrations of BH4 itself and its oxidized form, 7,8-dihydrobiopterin (BH2). The ratio of BH4 to BH2 is a critical indicator of the reductive environment of a cell or tissue and the functional activity of the BH4-dependent enzymatic pathways. frontiersin.orgresearchgate.net An increase in this ratio following administration of exogenous BH4 or its precursors signifies successful delivery and target engagement.

Preclinical investigations in various animal models of disease have utilized these biomarkers to assess the effects of BH4 supplementation. For instance, in rodent models of neurological and vascular diseases, researchers measure BH4 and BH2 levels in tissues such as the brain, heart, and kidneys, as well as in biological fluids like plasma and urine, to correlate them with therapeutic outcomes. oup.commdpi.com

Beyond the direct measurement of BH4 and BH2, other metabolites in the pteridine (B1203161) pathway, such as neopterin, can also serve as valuable PD biomarkers. frontiersin.org Neopterin is a byproduct of the de novo BH4 synthesis pathway and its levels can be indicative of the rate of BH4 synthesis, particularly under inflammatory conditions. frontiersin.org

The analytical methods employed for the quantification of these biomarkers in preclinical samples are highly sensitive and specific. High-performance liquid chromatography (HPLC) with electrochemical (coulometric) detection is a commonly used method for the simultaneous measurement of BH4 and BH2 in tissue homogenates and biological fluids. mdpi.com Additionally, enzyme-linked immunosorbent assay (ELISA) kits are commercially available for the quantification of total Tetrahydrobiopterin in various biological samples, offering a higher throughput option for preclinical studies. assaygenie.com

The table below summarizes the key pharmacodynamic biomarkers for Tetrahydrobiopterin identified in preclinical research.

| Biomarker Category | Specific Biomarker | Biological Matrix | Relevance in Preclinical Studies | Analytical Method |

| Direct Cofactor Levels | Tetrahydrobiopterin (BH4) | Tissue (Brain, Heart, Kidney), Plasma, Urine | Direct measure of compound availability and target engagement. oup.commdpi.com | HPLC with Electrochemical Detection, ELISA mdpi.comassaygenie.com |

| 7,8-Dihydrobiopterin (BH2) | Tissue (Brain, Heart, Kidney), Plasma, Urine | Indicates oxidation of BH4 and cellular redox stress. frontiersin.orgresearchgate.net | HPLC with Electrochemical Detection mdpi.com | |

| Metabolic Ratio | BH4/BH2 Ratio | Tissue, Plasma | Reflects the reductive capacity and functional activity of BH4-dependent enzymes. frontiersin.org | Calculated from HPLC measurements |

| Biosynthesis Byproduct | Neopterin | Urine, Serum | Marker of de novo BH4 synthesis and immune activation. frontiersin.org | ELISA |

Development of Preclinical Formulations for Research Applications

The development of suitable preclinical formulations is a critical step to enable the evaluation of a compound's efficacy and safety in animal models. For Tetrahydrobiopterin (BH4), its physicochemical properties present specific challenges that must be addressed to ensure its stability and bioavailability for research applications.

Tetrahydrobiopterin is a crystalline solid that is freely soluble in water. solubilityofthings.comschircks.ch However, it is highly unstable, particularly in neutral and alkaline solutions, where it readily oxidizes. schircks.chsigmaaldrich.com The compound is also hygroscopic, meaning it readily absorbs moisture from the air, which can further accelerate its degradation. solubilityofthings.comsigmaaldrich.com Therefore, preclinical formulations must be designed to protect BH4 from oxidation and hydrolysis.

A common strategy to enhance the stability of BH4 in preclinical formulations is to maintain an acidic pH. Solutions of BH4 in acidic buffers (e.g., 0.1 N HCl) have been shown to be significantly more stable than in neutral or alkaline buffers. sigmaaldrich.com The dihydrochloride (B599025) salt of BH4, sapropterin (B162354) dihydrochloride, is the commercially available form and is more stable than the free base. nih.gov

The inclusion of antioxidants is another critical component of preclinical BH4 formulations. Ascorbic acid and dithiothreitol (B142953) (DTT) are frequently added to solutions to prevent the oxidation of BH4. schircks.ch

For oral administration in preclinical studies, BH4 can be formulated as a solution or as a solid dosage form. Simple aqueous solutions for oral gavage are often prepared fresh before administration, with the pH adjusted to the acidic range and an antioxidant included. For solid formulations, such as tablets or capsules, various excipients are used to ensure stability and proper release of the active compound.

The table below outlines common excipients and strategies used in the development of preclinical formulations of Tetrahydrobiopterin.

| Formulation Component | Example(s) | Purpose in Preclinical Formulation |

| Active Pharmaceutical Ingredient (API) | Sapropterin Dihydrochloride | A stable salt form of BH4. nih.gov |

| Solvents | Oxygen-free water, Acidic buffers (e.g., 0.1 N HCl) | To dissolve BH4 and maintain an acidic pH for improved stability. schircks.chsigmaaldrich.com |

| Antioxidants | Ascorbic acid, Dithiothreitol (DTT) | To prevent oxidative degradation of BH4. schircks.chpharmtech.com |

| Bulking Agents/Fillers | Mannitol, Microcrystalline cellulose | To provide bulk for solid dosage forms, facilitating handling and manufacturing. pharmtech.comgoogle.com |

| Disintegrants | Crospovidone | To promote the rapid breakup of solid dosage forms upon administration, aiding dissolution. google.com |

| Lubricants | Sodium stearyl fumarate | To prevent sticking of the formulation to manufacturing equipment. google.com |

| Glidants | Silicon dioxide | To improve the flow properties of the powder mixture during manufacturing. google.com |

The development of enabling formulations, such as amorphous solid dispersions or lipid-based systems, can also be considered to enhance the oral bioavailability of BH4, although these are more complex and typically explored in later stages of drug development. researchgate.net The primary goal in preclinical formulation development is to provide a consistent and stable formulation that allows for accurate and reproducible dosing in research animals.

Analytical Methodologies for Tetrahydroxyaminopterin Quantification and Detection

Chromatographic Techniques for Separation and Quantification of Tetrahydroxyaminopterin

Chromatography is a cornerstone for the separation, identification, and purification of components within a mixture, making it an indispensable tool for the analysis of this compound. mdpi.com Various chromatographic methods are employed, with the choice depending on the specific requirements of the analysis, such as the sample matrix, the required sensitivity, and the physicochemical properties of the analyte.

High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS/MS) are the most prominently used techniques for the analysis of pterin (B48896) compounds. nih.gov These methods offer the necessary selectivity and sensitivity for quantifying low concentrations of pterins in biological fluids. nih.gov

High-Performance Liquid Chromatography (HPLC) Method Development

HPLC is a widely used technique for the separation and quantification of pterins, including this compound. The development of a robust HPLC method involves the careful selection and optimization of several key parameters to achieve the desired separation and sensitivity.

Column Selection: The choice of the stationary phase is critical for the separation of polar compounds like pterins. Reversed-phase (RP) columns, such as C8 and C18, are commonly employed. nih.gov For instance, a LiChrospher C8 RP column has been successfully used for the separation of various pterin compounds. nih.gov HILIC (Hydrophilic Interaction Liquid Chromatography) columns, like the Luna diol-bonded phase, have also proven effective for separating a range of pterins. nih.gov

Mobile Phase Composition: The mobile phase composition, including the type of organic modifier, buffer, pH, and concentration, significantly influences the retention and separation of pterins. nih.gov A common mobile phase for the analysis of pterins on a C18 column is a mixture of 95% water and 5% methanol. nih.gov The pH of the mobile phase is a critical parameter to control the ionization state of the analytes and improve their retention and peak shape.

Detection: Pterins can be detected using various detectors. UV and fluorescence detectors are commonly used. nih.gov The native fluorescence of oxidized pterins allows for sensitive detection. mdpi.com For non-fluorescent reduced pterins, a post-column oxidation step can be employed to convert them into their fluorescent oxidized forms. nih.gov Electrochemical detection is another sensitive method for the direct measurement of reduced pterins like tetrahydrobiopterin (B1682763) (BH4). nih.govmdpi.com

A simplified HPLC method with differential oxidation has been established to quantify BH4 and its related biopterins in biological samples, which could be adapted for this compound. nih.gov This method involves measuring the oxidized product, biopterin (B10759762), at two different pH conditions to calculate the concentrations of the reduced forms. nih.gov

Table 1: Example HPLC Parameters for Pterin Analysis

| Parameter | Condition | Reference |

| Column | C18, 35°C | nih.gov |

| Mobile Phase | 95% water / 5% methanol | nih.gov |

| Flow Rate | 0.9 mL/min | nih.gov |

| Detection | Fluorescence | nih.govnih.gov |

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) for Sensitive Quantification

LC-MS/MS has become the method of choice for the highly sensitive and specific quantification of low-molecular-weight endogenous metabolites like pterins in biological matrices. mdpi.com This technique combines the superior separation capabilities of liquid chromatography with the high selectivity and sensitivity of tandem mass spectrometry.

LC-MS/MS methods have been developed for the simultaneous determination of multiple pterin metabolites in cerebrospinal fluid (CSF) and urine. nih.govnih.gov These methods are characterized by their speed, with analysis times as short as 10 minutes, and their ability to provide a comprehensive evaluation of the pterin pathway. nih.gov

Sample Preparation: A critical step in LC-MS/MS analysis is sample preparation, which aims to remove interferences and enrich the analyte of interest. For the analysis of pterins in urine, a simple oxidation step with MnO2, followed by filtration and dilution, has been shown to be effective. nih.govtandfonline.com

Chromatographic Separation: Similar to HPLC, various column chemistries can be used for the LC separation of pterins prior to mass spectrometric detection. A LUNA amino column has been successfully used for the separation of six different pterins, including positional isomers. nih.govtandfonline.com

Mass Spectrometry: Tandem mass spectrometry provides high specificity and sensitivity through the use of selected reaction monitoring (SRM) or multiple reaction monitoring (MRM). In this mode, a specific precursor ion of the analyte is selected in the first quadrupole, fragmented in the collision cell, and a specific product ion is monitored in the third quadrupole. This process minimizes interferences from the matrix and other compounds. creative-proteomics.com

Table 2: Example LC-MS/MS Parameters for Pterin Analysis

| Parameter | Condition | Reference |

| Column | LUNA amino | nih.govtandfonline.com |

| Ionization | Electrospray Ionization (ESI) | karger.com |

| Detection Mode | Multiple Reaction Monitoring (MRM) | creative-proteomics.com |

| Sample Matrix | Urine, Cerebrospinal Fluid | nih.govnih.gov |

Gas Chromatography (GC) Considerations for Volatile Derivatives

Gas chromatography (GC) is another powerful separation technique, but it is generally suitable for volatile and thermally stable compounds. Pterins, including this compound, are non-volatile due to their polar nature. Therefore, derivatization is required to convert them into volatile derivatives suitable for GC analysis.

A common derivatization technique is silylation, where active hydrogens in the molecule are replaced with trimethylsilyl (B98337) (TMS) groups. A GC-mass fragmentography method has been described for the determination of unconjugated pterins in urine after their conversion to trimethylsilyl derivatives. nih.gov This method demonstrated good sensitivity and specificity. nih.gov

The derivatized pterins can then be separated on a GC column and detected by a mass spectrometer. This approach allows for the processing of a large number of samples. nih.gov

Spectrophotometric and Other Spectroscopic Assays for this compound

Spectrophotometric assays offer a simpler and often more rapid alternative to chromatographic methods for the quantification of pterins. These methods are based on the principle that pterin molecules absorb light at specific wavelengths in the ultraviolet-visible (UV-Vis) spectrum. royalsocietypublishing.org

The UV-Vis absorption spectra of pterins are characterized by distinct peaks. For example, pterine displays an absorption peak at approximately 274 nm, while pterine-6-carboxylic acid has a peak at around 288 nm. usra.edu Many pterin molecules also exhibit a peak around 350 nm. usra.edu These characteristic absorption maxima can be used for their quantification.

While spectrophotometric methods are generally less sensitive and specific than chromatographic techniques, they can be useful for preliminary analysis or for applications where high sensitivity is not required. The presence of other compounds that absorb at similar wavelengths can interfere with the measurement, which is a key limitation of this approach. nih.gov

Rigorous Analytical Method Validation in this compound Research

The validation of analytical methods is a critical process to ensure that a method is suitable for its intended purpose and consistently produces reliable and accurate results. gavinpublishers.com A comprehensive validation process involves the evaluation of several key parameters as outlined by regulatory guidelines. ikev.org

Specificity/Selectivity: This parameter ensures that the analytical method can unequivocally measure the analyte of interest in the presence of other components that may be present in the sample, such as impurities, degradation products, or matrix components. gavinpublishers.com

Linearity and Range: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a defined range. gavinpublishers.com The range is the interval between the upper and lower concentrations of the analyte for which the method has been shown to have a suitable level of precision, accuracy, and linearity. gavinpublishers.com

Accuracy and Precision: Accuracy refers to the closeness of the measured value to the true value. gavinpublishers.com Precision expresses the closeness of agreement between a series of measurements from multiple samplings of the same homogeneous sample. gavinpublishers.com

Limit of Detection (LOD) and Limit of Quantification (LOQ): The LOD is the lowest amount of analyte in a sample that can be detected but not necessarily quantitated as an exact value. The LOQ is the lowest amount of analyte in a sample that can be quantitatively determined with suitable precision and accuracy.

Robustness: Robustness is a measure of the method's capacity to remain unaffected by small, deliberate variations in method parameters, providing an indication of its reliability during normal usage. ikev.org

Bioanalytical Method Development for Complex Biological Matrices in Preclinical Research

The development of bioanalytical methods for the quantification of this compound in complex biological matrices such as plasma, serum, or tissue is essential for preclinical research. iajps.com These methods are crucial for pharmacokinetic and toxicokinetic studies. iajps.com

The development process typically begins with the selection of an appropriate analytical technique, often LC-MS/MS, due to its high sensitivity and selectivity. onlinepharmacytech.info A significant challenge in bioanalytical method development is the "matrix effect," where components of the biological matrix can interfere with the ionization of the analyte, leading to inaccurate results.

Effective sample preparation is key to minimizing matrix effects. Techniques such as protein precipitation, liquid-liquid extraction, and solid-phase extraction are commonly used to remove interfering substances from the biological sample before analysis. iajps.com

The developed bioanalytical method must then be rigorously validated according to established guidelines to ensure its reliability and accuracy for the intended application in preclinical studies. nih.gov

Computational Approaches and Bioinformatics in Tetrahydroxyaminopterin Research

Molecular Docking and Ligand-Protein Interaction Studies of Tetrahydroxyaminopterin

Molecular docking is a computational technique used to predict how a small molecule (ligand), such as this compound, might bind to a macromolecular target, typically a protein. nih.gov This method involves predicting the preferred orientation and conformation of the ligand within the protein's binding site and estimating the strength of the interaction, often expressed as a binding energy or docking score.

A typical molecular docking study for this compound would involve:

Target Identification: Selecting a biologically relevant protein target. For a pterin (B48896) analog, a likely target could be an enzyme in the folate or pterin metabolic pathways.

Structure Preparation: Obtaining or modeling the 3D structures of both this compound and the target protein.

Docking Simulation: Using software to place the ligand into the protein's active site in various possible orientations and conformations.

Interaction Analysis: Examining the resulting docked poses to identify key interactions like hydrogen bonds, hydrophobic interactions, and electrostatic interactions between this compound and the protein's amino acid residues.

Without specific studies, it is not possible to provide data on the binding affinity or interaction patterns of this compound with any particular protein target.

Quantitative Structure-Activity Relationship (QSAR) Modeling for this compound and its Analogs

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling method that aims to find a mathematical relationship between the chemical structure of a compound and its biological activity. nih.gov For this compound and its analogs, a QSAR study would be used to predict the activity of new, unsynthesized analogs based on their structural features.

The process involves:

Data Set Collection: Assembling a series of this compound analogs with experimentally measured biological activities.

Descriptor Calculation: Calculating various numerical descriptors for each molecule that quantify its physicochemical properties (e.g., lipophilicity, electronic properties, size, shape).

Model Generation: Using statistical methods to build a mathematical equation that correlates the descriptors with the biological activity.

Validation: Testing the model's predictive power on an external set of compounds not used in its creation.

No QSAR models or associated data for this compound or its analogs were found in the available literature.

Systems Biology Approaches to this compound Action

Systems biology integrates computational and mathematical modeling to understand the complex interactions within biological systems. nih.gov Applying this to this compound would involve analyzing how it affects not just a single target, but entire pathways and cellular networks.

Network Analysis of Biochemical Pathways Affected by this compound

Network analysis would be used to visualize and analyze the biochemical pathways that could be perturbed by this compound. As a pterin, it would likely influence pathways involving pterin-dependent enzymes. mdpi.commdpi.com This analysis would map the interactions between genes, proteins, and metabolites in the relevant pathways to identify key nodes that might be affected by the compound, but specific network models involving this compound are not available.

Predictive Modeling of Cellular Responses to this compound

Predictive models could be developed to simulate how different cell types might respond to the introduction of this compound. These models use existing large-scale biological data (like genomic or proteomic data) to forecast changes in cellular states, such as cell growth, death, or differentiation. nih.gov Such models have not been developed for this compound.

Bioinformatics and Cheminformatics Tools for High-Throughput Data Integration and Analysis

A wide array of bioinformatics and cheminformatics software is used in chemical biology and drug discovery. nih.gov These tools are essential for managing, analyzing, and visualizing large datasets.

For research on a compound like this compound, these tools would be applied to:

Database Management: Storing chemical structures and associated biological data.

Virtual Screening: Screening large libraries of compounds computationally to identify potential hits.

ADMET Prediction: Predicting the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of a molecule. nih.gov

Data Visualization: Creating visual representations of molecular structures, protein-ligand interactions, and biological networks.

While many powerful open-source and commercial tools are available for these purposes, their specific application to generate or analyze data for this compound is not reported in the searched scientific literature.

Q & A

Q. What experimental frameworks resolve discrepancies in this compound’s efficacy between in vitro and in vivo models?

Q. How should multi-omics data be integrated to elucidate this compound’s systemic impact?

- Methodological Answer : Combine transcriptomics, proteomics, and metabolomics datasets using bioinformatics pipelines (e.g., weighted gene co-expression network analysis). Pathway enrichment tools (e.g., KEGG, Reactome) identify perturbed biological processes. Confirm hypotheses with targeted knockouts .

用它!帮你看懂文献数据图,更好描述实验结果00:17

Q. What ethical and methodological considerations are critical for clinical trials involving this compound?

- Methodological Answer : Adhere to Good Clinical Practice (GCP) guidelines for participant recruitment and informed consent. Use stratified randomization to account for genetic or metabolic variability. Predefine endpoints (e.g., biomarker thresholds) and implement double-blinding to reduce bias .

Key Takeaways

- Synthesis & Characterization : Prioritize reproducibility by documenting solvent systems, catalysts, and purification steps .

- Contradiction Resolution : Use meta-analyses and cross-validation to address variability .

- Advanced Models : Integrate computational and experimental data for mechanistic insights .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.